Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-
Overview
Description
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- is a chiral compound with the molecular formula C13H18O2 It is known for its unique structural features, which include a benzene ring, an acetic acid moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-.
Reduction: Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The benzene ring and its substituents can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, (alphaR)-
- Benzeneacetic acid, alpha-methyl-, (S)-
- Benzeneacetic acid, alpha-methyl-, ®-
Uniqueness
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the methyl ester group also distinguishes it from other similar compounds, providing different chemical and physical properties.
Properties
IUPAC Name |
methyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215229 | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81576-55-8 | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81576-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen methyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081576558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUPROFEN METHYL ESTER, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAS2SW9888 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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